4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile
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Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C23H14ClN3S This compound is characterized by the presence of a pyrimidine ring substituted with chlorophenyl, sulfanyl, and diphenyl groups
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenethiol with 2,6-diphenyl-4-pyrimidinecarbonitrile under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile
- 4-[(4-Methylphenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile
- 4-[(4-Fluorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of substituents on the pyrimidine ring also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2,6-diphenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3S/c24-18-11-13-19(14-12-18)28-23-20(15-25)21(16-7-3-1-4-8-16)26-22(27-23)17-9-5-2-6-10-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMYLJLSUQTZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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